molecular formula C18H29N3O3S B4523583 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B4523583
M. Wt: 367.5 g/mol
InChI Key: AMCHQJSQZPPCME-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C18H29N3O3S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.19296297 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

  • Antibacterial Potentials : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, specifically 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, showed moderate inhibitory activities against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Anti-acetylcholinesterase Activity

  • Anti-AChE Activity : Piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies found significant increases in activity with specific substitutions, suggesting potential for development as antidementia agents (Sugimoto et al., 1990).

Antinociceptive Pharmacology

  • Antinociceptive Actions : The antinociceptive pharmacology of a novel nonpeptidic B1 antagonist was characterized, demonstrating significant antinociceptive actions in various pain models. This suggests its utility for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Antimalarial Activity

  • Antimalarial and COVID-19 Drug Potential : Reactivity investigation of N-(phenylsulfonyl)acetamide derivatives showed excellent antimalarial activity and potential as COVID-19 drugs. Theoretical calculations and molecular docking studies confirmed their activity against significant targets (Fahim & Ismael, 2021).

Synthesis Methodologies

  • Synthesis of N-Substituted Acetamide Derivatives : New methods for synthesizing N-substituted acetamide derivatives were explored, offering novel approaches for preparing compounds with potential biological activities (Chang et al., 2002).

Enzyme Inhibitory Activities

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Studies on synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, highlighting their potential as inhibitors (Khalid et al., 2014).

Anticancer Effects

  • Anticancer Potential Against Hepatic Cancer Cell Lines : Sulfonamide-derived isatins were synthesized and exhibited significant cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential as anticancer agents. Molecular docking confirmed their binding to critical targets, such as the epithelial growth factor receptor (Eldeeb et al., 2022).

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-4-21(5-2)25(23,24)17-8-6-16(7-9-17)19-18(22)14-15-10-12-20(3)13-11-15/h6-9,15H,4-5,10-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHQJSQZPPCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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